Trazodona-d6 Clorhidrato

Descripción general

Descripción

Trazodone is used to treat depression. It is thought to work by increasing the activity of serotonin in the brain . Trazodone is an antidepressant and is available only with a doctor’s prescription . It is also recognized as having a new mechanism of action, an effect on the unfolded protein response (UPR) pathway .

Synthesis Analysis

Trazodone is nearly completely metabolized hepatically by hydroxylation and oxidation to metabolites that are probably inactive .Molecular Structure Analysis

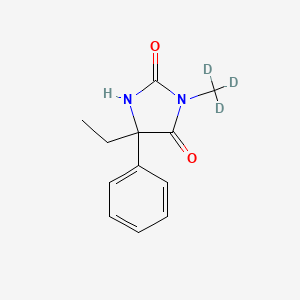

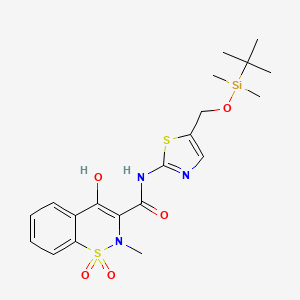

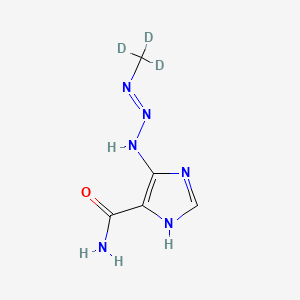

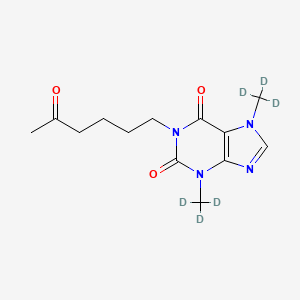

The molecular formula of Trazodone-d6 Hydrochloride is C19 2H6 H16 Cl N5 O . Cl H and its molecular weight is 414.36 .Chemical Reactions Analysis

Trazodone Hydrochloride contains NLT 98.0% and NMT 102.0% of trazodone hydrochloride (C19H22ClN5O · HCl), calculated on the dried basis .Physical And Chemical Properties Analysis

Trazodone-d6 Hydrochloride has a molecular formula of C19H16ClD6N5O • HCl and a formula weight of 414.4 .Aplicaciones Científicas De Investigación

Estudio de Desarrollo de Medicamentos y Bioequivalencia

El clorhidrato de trazodona se ha utilizado en el desarrollo de formulaciones genéricas de liberación prolongada (ER) . En un estudio, se disolvieron tabletas de matriz monolítica de 300 mg de clorhidrato de trazodona en condiciones que cumplen con las normas de la USP y la EMA . El estudio tenía como objetivo simular las condiciones fisicoquímicas y mecánicas del paso gastrointestinal . Los resultados de este estudio respaldaron el desarrollo exitoso de una formulación genérica de trazodona ER farmacéuticamente equivalente a la del originador en condiciones alimentadas .

Tratamiento del Trastorno Depresivo Mayor (TDM)

La trazodona en una formulación de liberación prolongada (XR) se ha comparado con los ISRS en el tratamiento del trastorno depresivo mayor (TDM) . En un estudio de 12 semanas, no aleatorizado, abierto, de no inferioridad, se encontró que la trazodona XR fue más efectiva que los ISRS para reducir la gravedad del insomnio y la depresión . El estudio concluyó que la trazodona XR es efectiva en el tratamiento de pacientes con TDM .

Síntesis con π-Aceptores

En un estudio de investigación, se sintetizaron complejos de transferencia de carga 1:1 entre clorhidrato de trazodona y seis π-aceptores diferentes . Este estudio se llevó a cabo en fase sólida y líquida .

Mecanismo De Acción

Target of Action

Trazodone-d6 Hydrochloride, commonly known as Trazodone, is a serotonin uptake inhibitor . Its primary targets include serotonin receptors , histamine receptors , and adrenergic receptors . These receptors play a crucial role in regulating mood, sleep, and various other physiological processes.

Mode of Action

Trazodone acts on its targets in a dose-dependent manner . At low doses, it exhibits hypnotic actions due to the blockade of 5-HT 2A receptors , H1 histamine receptors , and α1 adrenergic receptors . At higher doses, it recruits the blockade of the serotonin transporter (SERT) , turning Trazodone into an antidepressant .

Biochemical Pathways

Trazodone interferes with sterol biosynthesis, causing elevated levels of sterol precursor 7-dehydrocholesterol (7-DHC) . It also regulates intracellular signaling pathways, activating the AKT pathway while inhibiting extracellular signal-regulated kinase and c-Jun NH2-terminal kinase .

Pharmacokinetics

Trazodone is rapidly absorbed in the gastrointestinal tract after oral administration, with a bioavailability ranging from 63-91% . It reaches steady-state levels after 7 consecutive days of administration, with no accumulation phenomenon observed .

Result of Action

Trazodone’s action results in decreased pro-inflammatory mediator release and modulated trophic and transcription factor mRNA expression . It also increases specific astrocyte-derived neurotrophic factor expression and lactate release . These effects contribute to its antidepressant and hypnotic properties.

Action Environment

Environmental factors such as diet can influence the action of Trazodone. For instance, food may impact absorption in a variable fashion, and may sometimes lead to decreases in the Cmax of Trazodone . Additionally, Trazodone’s effects on sterol biosynthesis could potentially disrupt brain development, especially when used during pregnancy .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Trazodone-d6 Hydrochloride, like its parent compound Trazodone, interacts with various enzymes, proteins, and biomolecules. It exhibits antiserotonin activity in animal studies . It inhibits serotonin uptake into rat brain synaptosomes and by rat platelets at relatively high concentrations . It also possesses antiserotonin and α-adrenergic blocking effects .

Cellular Effects

Trazodone-d6 Hydrochloride has significant effects on various types of cells and cellular processes. It has been shown to regulate neurotrophic/growth factors, mitogen-activated protein kinases, and lactate release in human primary astrocytes . It also affects the unfolded protein response pathway, restoring protein translation and slowing neurodegenerative progression .

Molecular Mechanism

It is known to inhibit the reuptake of serotonin and block both histamine and alpha-1-adrenergic receptors . At higher doses, it acts as a serotonin agonist .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trazodone-d6 Hydrochloride change over time. For instance, a 72-hour pre-treatment with Trazodone before an inflammatory insult can completely reverse the anti-proliferative effects induced by the inflammatory agents . The drug also affects astrocyte metabolic support to neurons by counteracting the inflammation-mediated lactate decrease .

Dosage Effects in Animal Models

In animal models, the effects of Trazodone-d6 Hydrochloride vary with different dosages. For instance, in veterinary medicine, Trazodone is generally dosed at 1.7 to 19.5 mg/kg/d on a daily or as-needed basis . The effects of the drug on animals at these dosages have not been fully explored.

Metabolic Pathways

Trazodone-d6 Hydrochloride is involved in various metabolic pathways. For instance, it has been found to interfere with sterol biosynthesis, causing elevated levels of sterol precursor 7-dehydrocholesterol (7-DHC) .

Transport and Distribution

The transport and distribution of Trazodone-d6 Hydrochloride within cells and tissues have not been fully elucidated. It is known that Trazodone is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration .

Subcellular Localization

It is known that Trazodone acts on various receptors, including certain histamine, serotonin, and adrenergic receptors . This suggests that it may be localized to areas of the cell where these receptors are present.

Propiedades

IUPAC Name |

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H/i4D2,8D2,10D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHDIOKRWWOXMT-BHIQTGFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=CC(=CC=C2)Cl)C([2H])([2H])N3C(=O)N4C=CC=CC4=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662212 | |

| Record name | Trazodone-d6 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1181578-71-1 | |

| Record name | Trazodone-d6 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-3,6-bis[5-[4-chloro-6-(4-chloro-3-sulfoanilino)-1,3,5-triazin-2-ylamino]-2-sulfophenylazo]-5-hydroxy-2,7-naphthalenedisulfonic acid hexasodium salt](/img/structure/B563037.png)